- Preparation of N-aryl-N-[(dibenzofuranyl)phenyl]-9,9-diphenylfluoren-4-amine compounds for organic electroluminescent element, organic electroluminescent element, and electronic device, World Intellectual Property Organization, , ,
Cas no 918655-03-5 (4-(Naphthalen-2-yl)phenylboronic acid)

4-(Naphthalen-2-yl)phenylboronic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Naphthalen-2-yl)phenylboronic acid
- (4-(Naphthalen-2-yl)phenyl)boronic acid
- 4-(2-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride)
- (4-naphthalen-2-ylphenyl)boronic acid
- 4-(2-Naphthyl)benzeneboronic acid
- 4-(2-naphthyl)phenylboronic acid
- Boronic acid, B-[4-(2-naphthalenyl)phenyl]-
- C16H13BO2
- 4-(2-Naphthyl)benzeneboronic Acid (contains varying amounts of Anhydride)
- B-[4-(2-Naphthalenyl)phenyl]boronic acid (ACI)
-
- MDL: MFCD09260454
- インチ: 1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H
- InChIKey: ICQAKBYFBIWELX-UHFFFAOYSA-N
- ほほえんだ: OB(C1C=CC(C2C=C3C(C=CC=C3)=CC=2)=CC=1)O
計算された属性
- せいみつぶんしりょう: 248.10086g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 回転可能化学結合数: 2
- どういたいしつりょう: 248.10086g/mol
- 単一同位体質量: 248.10086g/mol
- 水素結合トポロジー分子極性表面積: 40.5Ų
- 重原子数: 19
- 複雑さ: 287
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.23
- ふってん: 463℃ at 760 mmHg
- フラッシュポイント: 463 ºCat 760 mmHg
- 屈折率: 1.676
- PSA: 40.46000
- LogP: 2.18660
4-(Naphthalen-2-yl)phenylboronic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- ちょぞうじょうけん:Room temperature
4-(Naphthalen-2-yl)phenylboronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
4-(Naphthalen-2-yl)phenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB271809-250 mg |
4-(2-Naphthyl)phenylboronic acid, 95%; . |
918655-03-5 | 95% | 250MG |
€67.80 | 2023-02-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0946-200mg |
4-(Naphthalen-2-yl)phenylboronic acid |
918655-03-5 | contains varying amounts of Anhydride | 200mg |
¥135.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88161-5g |
4-(2-Naphthyl)benzeneboronic acid |
918655-03-5 | 95% | 5g |
¥143.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88160-250mg |
4-(2-Naphthyl)benzeneboronic acid |
918655-03-5 | 250mg |
¥38.0 | 2021-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N815067-250mg |
4-(2-Naphthyl)benzeneboronic acid |
918655-03-5 | 97% | 250mg |
¥29.40 | 2022-09-01 | |
TRC | N325010-100mg |
4-(Naphthalen-2-yl)phenylboronic Acid |
918655-03-5 | 100mg |
$ 80.00 | 2022-06-02 | ||
Alichem | A242000301-500mg |
4-(Naphthalen-2-yl)phenylboronic acid |
918655-03-5 | 98% | 500mg |
$931.00 | 2023-08-31 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001917-250mg |
4-(Naphthalen-2-yl)phenylboronic acid |
918655-03-5 | 97% | 250mg |
¥27 | 2024-05-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88161-25g |
4-(2-Naphthyl)benzeneboronic acid |
918655-03-5 | 95% | 25g |
¥545.0 | 2024-07-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0946-1G |
4-(2-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride) |
918655-03-5 | 1g |
¥165.00 | 2024-04-15 |
4-(Naphthalen-2-yl)phenylboronic acid 合成方法
ごうせいかいろ 1
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt; 1 h, rt
ごうせいかいろ 2
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
- Novel organic electroluminescent compounds, layers and organic electroluminescent device using the same, United States, , ,
ごうせいかいろ 3
- Asymmetric trivalent anthracene and organic electroluminescent devices containing asymmetric trivalent anthracene, Taiwan, , ,
ごうせいかいろ 4
1.2 Reagents: Trimethyl borate ; 19 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h
- Organometallic complex, light-emitting element, light-emitting device, electronic device, and lighting device, United States, , ,
ごうせいかいろ 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
- Preparation of stable ate complexes composed of scyllo-inositol or 1,3,5-cis-cyclohexanetriol and organoboronic acids, their use as reagents for organic synthesis, and method for organic synthesis using the complexes, Japan, , ,
ごうせいかいろ 6
- Preparation of benzofuran heterocyclic organic compounds, composition and its application in organic electronic device, China, , ,
ごうせいかいろ 7
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
- Preparation of anthracene derivatives for high efficiency and long lifetime organic light-emitting diode, World Intellectual Property Organization, , ,
ごうせいかいろ 8
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
- Substituted 9H-carbazole compounds as organic light-emitting compounds for an organic electroluminescent device, Korea, , ,
ごうせいかいろ 9
1.2 Reagents: Triisopropyl borate ; -60 °C; overnight
1.3 Reagents: Water
- Light emitting elements that emit near-IR light and exhibit high efficiency and long lifespan, light emitting devices, authentication devices, and electronic devices, United States, , ,
ごうせいかいろ 10
1.2 Reagents: Triisopropyl borate ; -60 °C; overnight, -60 °C → rt
1.3 Reagents: Water
- Preparation of thiadiazole, anthracene, and tetracene derivatives for light-emitting devices, China, , ,
ごうせいかいろ 11
- Condensed heterocyclic compounds and organic light-emitting device including the same, United States, , ,
ごうせいかいろ 12
1.2 Reagents: Trimethyl borate ; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
- Novel aromatic compounds for organic electronic material and organic electroluminescent device, Korea, , ,
ごうせいかいろ 13
1.2 Reagents: Triisopropyl borate ; -78 °C; 17 h, rt
- Chrysene derivatives for organic electroluminescence materials and devices, World Intellectual Property Organization, , ,
ごうせいかいろ 14
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
- preparation of anthracene compounds as organic electroluminescent device materials, Korea, , ,
ごうせいかいろ 15
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
- Novel organic electroluminescent compounds and organic electroluminescent device using the same, World Intellectual Property Organization, , ,
4-(Naphthalen-2-yl)phenylboronic acid Raw materials
- Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane
- 2-Bromonaphthalene
- 1,4-Phenylenediboronic acid
- 2-Naphthylboronic acid
- 2-(4-Bromophenyl)naphthalene
4-(Naphthalen-2-yl)phenylboronic acid Preparation Products
4-(Naphthalen-2-yl)phenylboronic acid 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
4-(Naphthalen-2-yl)phenylboronic acidに関する追加情報
4-(Naphthalen-2-yl)phenylboronic Acid: A Comprehensive Overview
4-(Naphthalen-2-yl)phenylboronic acid, also known by its CAS number CAS No. 918655-03-5, is a versatile compound with significant applications in organic synthesis and materials science. This compound, characterized by its unique structure combining a naphthyl group and a boronic acid moiety, has garnered attention in recent years due to its role in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The combination of these functional groups makes it an invaluable building block in the construction of complex organic molecules, including those relevant to pharmaceuticals, agrochemicals, and advanced materials.
The synthesis of 4-(Naphthalen-2-yl)phenylboronic acid typically involves multi-step processes that leverage modern synthetic methodologies. Recent advancements have focused on optimizing reaction conditions to enhance yield and purity. For instance, researchers have explored the use of palladium catalysts and microwave-assisted synthesis to streamline the production process. These innovations not only improve efficiency but also align with the growing demand for sustainable chemical practices.
In terms of applications, 4-(Naphthalen-2-yl)phenylboronic acid has found extensive use in the construction of biaryl compounds, which are critical intermediates in drug discovery. Its ability to undergo cross-coupling reactions under mild conditions has made it a preferred choice for medicinal chemists. Recent studies have highlighted its role in the synthesis of potential anticancer agents, where the naphthyl group contributes to the compound's pharmacokinetic properties while the boronic acid moiety facilitates modular assembly.
Beyond pharmaceutical applications, this compound has also been explored in the field of materials science. Its incorporation into conjugated systems has shown promise in enhancing the electronic properties of organic semiconductors. For example, researchers have demonstrated that films incorporating 4-(Naphthalen-2-yl)phenylboronic acid exhibit improved charge transport characteristics, making them suitable for use in organic electronics such as light-emitting diodes (OLEDs) and photovoltaic devices.
The study of 4-(Naphthalen-2-yl)phenylboronic acid has also extended into its toxicological profile. Recent investigations have focused on understanding its potential environmental impact and bioaccumulation properties. These studies are crucial for ensuring the safe handling and disposal of this compound during industrial processes.
In conclusion, 4-(Naphthalen-2-yl)phenylboronic acid, with its unique structure and diverse applications, continues to be a focal point in contemporary chemical research. As advancements in synthetic methods and application development progress, this compound is poised to play an even more significant role in shaping future innovations across multiple disciplines.
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